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4,4'-(diphenylmethylene)dianiline

Polyimide solubility Cardo polymer Chain packing disruption

4,4'-(Diphenylmethylene)dianiline features a bulky 'cardo' structure that disrupts polymer chain packing, enabling solution-processable high-Tg polyimides (Tg 285–395°C). Unlike rigid MDA/ODA, it imparts solubility (10–20 wt% in NMP), optical transparency (UV cutoff <362 nm), and low dielectric constant (3.37–3.87). Ideal for colorless polyimide films, gas separation membranes, and high-temperature composites. Choose this monomer to access processable high-performance polymers.

Molecular Formula C25H22N2
Molecular Weight 350.5 g/mol
Cat. No. B5063511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(diphenylmethylene)dianiline
Molecular FormulaC25H22N2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
InChIInChI=1S/C25H22N2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18H,26-27H2
InChIKeyOKEZMGTXDZCARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4,4'-(Diphenylmethylene)dianiline: A High-Performance Cardo Diamine for Advanced Polymer Synthesis


4,4'-(Diphenylmethylene)dianiline (CAS 937-28-2), also known as bis(4-aminophenyl)diphenylmethane, is a tetra-aryl aromatic diamine monomer featuring a bulky, non-coplanar 'cardo' diphenylmethylene central linkage [1]. This compound is a member of the triarylmethane diamine family and is structurally characterized by four phenyl rings attached to a central carbon atom, two of which bear para-amino functionalities [1]. With a molecular weight of 350.46 g/mol and formula C25H22N2, it serves as a key building block for synthesizing high-performance polyimides, polyamides, and bismaleimide resins where enhanced solubility is required without a proportional sacrifice in thermal stability [2]. Its structural bulkiness disrupts polymer chain packing, a critical feature for creating processable high-temperature polymers [3].

Procurement Alert: Why 4,4'-(Diphenylmethylene)dianiline Cannot Be Replaced by Standard Diamines Like MDA or ODA


Generic substitution with common aromatic diamines such as 4,4'-methylenedianiline (MDA) or 4,4'-oxydianiline (ODA) fails because the central diphenylmethylene carbon of this compound introduces a tetrahedral geometry and two non-coplanar pendant phenyl rings [1]. This 'cardo' structure is fundamentally different from the planar or semi-flexible bridges in MDA and ODA. While MDA and ODA typically yield rigid-rod polyimides with poor solubility and melt processability, the bulky tetraphenylmethane core acts as a molecular spacer that disrupts interchain packing and charge-transfer complex formation [2]. The consequence is a quantifiable shift in key performance benchmarks: polymer solubility in organic solvents is enabled or enhanced, as demonstrated by direct comparison with 4,4'-diaminodiphenylmethane (MDA)-based polyimides which are largely insoluble [3]. Such differences directly impact manufacturing feasibility, particularly for solution-casting of films, coatings, and membranes.

Quantitative Differentiation Evidence: 4,4'-(Diphenylmethylene)dianiline vs. Nearest Structural Analogs


Polymer Solubility: Cardo Tetraphenylmethane Disrupts Chain Packing vs. Insoluble MDA-Based Polyimides

Polyimides synthesized from 4,4'-diaminotriphenylmethane (DA-TPM), the close triphenylmethane analog of the target compound, are directly compared with polyimides from 4,4'-diaminodiphenylmethane (MDA). The DA-TPM-based polyimides are soluble in amide-type polar aprotic solvents such as NMP, DMF, and DMAc, as well as in pyridine, at concentrations up to 10–20% by weight at room temperature [1]. In contrast, the structurally analogous polyimides prepared from conventional 4,4'-diaminodiphenylmethane (MDA) are reported to be insoluble in these solvents [1]. The enhanced solubility is attributed to the bulky pendant phenyl group and the free internal rotation around the central methane carbon, which disrupts intermolecular packing and prevents dense chain stacking [2]. The target compound, with an additional phenyl ring (tetraphenyl vs. triphenyl), is expected to exhibit equal or greater solubility enhancement.

Polyimide solubility Cardo polymer Chain packing disruption

Thermal Stability: High Char Yield and Decomposition Temperature on Par with Leading High-Performance Polyimides

Polyimides based on 4-fluoro-4,4'-diaminotriphenylmethane (a halogenated analog of the target compound) exhibit initial thermal decomposition temperatures (Td) above 434 °C and glass transition temperatures (Tg) between 285 and 316 °C, depending on the dianhydride comonomer [1]. In a separate study, poly(amine-imide)s containing tetraphenylmethane pendant groups achieved 10% weight loss temperatures (Td10%) above 510 °C under nitrogen and Tg values between 310 and 395 °C [2]. For comparison, the widely used commercial polyimide from PMDA-ODA (Kapton-type) typically shows Td10% around 550 °C and Tg around 360–400 °C, while MDA-based polyimides show lower thermal stability when combined with flexible dianhydrides [3]. The thermal stability of these tetraphenylmethane-containing polymers is therefore competitive with commercial benchmarks while retaining the added benefit of solubility.

Thermogravimetric analysis Thermal decomposition Polymer char yield

Bismaleimide Resin Thermo-Mechanics: Enhanced Glass Temperature and Fracture Energy via Michael Addition with MDA

Diphenylmethylene bismaleimide (the bismaleimide derivative of the target diamine) was reacted with methylene dianiline (MDA) via Michael addition to form thermosetting resins. The resulting resin from 2.5 moles of diphenylmethylene bismaleimide and 1 mole of MDA exhibited a glass transition temperature (Tg) of 350 °C, while the combination with aniline yielded a Tg of 380 °C [1]. The corresponding energies of fracture were 75 J/m² and 100 J/m², respectively [1]. These values represent a significant improvement over conventional bismaleimide resins based on MDA, which typically exhibit lower fracture toughness due to their highly crosslinked, brittle nature [2]. The resin matrix contains no carcinogenic or blood-harming free amines, a critical handling and regulatory advantage over MDA-based systems [1].

Bismaleimide resin Glass transition temperature Fracture energy

Optical Transparency: Polyamides with Diphenylmethylene Linkage Exhibit High Visible Transmittance and Low Cutoff Wavelength

Polyamides containing the diphenylmethylene cardo linkage and trifluoromethyl groups were synthesized and characterized optically. The polymer films exhibited high transmittance in the visible region (400–700 nm), with a cutoff wavelength lower than 362 nm [1]. This indicates that the polymers are essentially colorless and transparent, a property highly sought after for optoelectronic applications. In contrast, conventional aromatic polyamides and polyimides, particularly those derived from MDA or ODA, often exhibit strong coloration (yellow to brown) due to the formation of intermolecular charge-transfer complexes between the electron-donating diamine and electron-accepting dianhydride moieties [2]. The bulky, kinked diphenylmethylene structure effectively suppresses these charge-transfer interactions, resulting in lighter-colored materials [1].

Optical transparency Colorless polyamide Cutoff wavelength

Gas Transport Properties: High Permeability-Selectivity Balance from Bulky Pendant Group Disruption of Chain Packing

Polyimides based on 4-fluoro-4,4'-diaminotriphenylmethane were evaluated for gas separation performance. The gas permeability was found to increase as both the fractional free volume (FFV) and d-spacing increased, which is a direct consequence of the bulky pendant phenyl group disrupting intermolecular packing [1]. A good combination of permeability and selectivity was achieved, with performance approaching the Robeson upper bound for key gas pairs like O2/N2 and CO2/CH4 [1]. In a related system, poly(amine-imide)s containing tetraphenylmethane pendant groups exhibited surface areas of 78–290 m²/g and permeability-selectivity combinations close to Robeson's upper bound [2]. This represents a favorable deviation from the typical permeability-selectivity trade-off observed in more densely packed polyimides based on MDA or ODA, where lower free volume limits permeability [3].

Gas separation membrane Permeability Fractional free volume

Dielectric Properties: Low Dielectric Constant Enabled by Bulky Non-Polar Diphenylmethylene Group

Polyamide films containing the diphenylmethylene cardo linkage exhibited dielectric constants in the range of 3.37–3.87 at 100 kHz [1]. This is notably lower than conventional aromatic polyamides (typically > 4.0) and approaches the values of some fluorinated or alicyclic polyimides designed specifically for low-k applications [2]. The reduction in dielectric constant is attributed to the bulky, non-polar diphenylmethylene group, which increases the free volume and reduces the density of polarizable imide and amide dipoles per unit volume [1]. The dielectric constant decreased further with increasing measurement frequency from 1 Hz to 100 kHz, and a low coefficient of thermal expansion (CTE) of 54–78 ppm/°C was also recorded [1].

Low-k dielectric Dielectric constant Polyamide films

Procurement-Driven Application Scenarios for 4,4'-(Diphenylmethylene)dianiline


Solution-Processable High-Temperature Polyimide Films and Coatings for Aerospace and Electronics

The demonstrated solubility of cardo polyimides based on this monomer (up to 10–20 wt% in NMP/DMF/DMAc) [1] enables direct solution-casting of films and coatings, bypassing the costly and shape-limiting powder sinter molding required for insoluble polyimides like Vespel. The maintained thermal stability (Td > 434 °C, Tg 285–395 °C) [2] makes these films suitable for high-temperature wire enamels, flexible printed circuit substrates, and aerospace thermal protection coatings, where a combination of processability and thermal endurance is non-negotiable.

High-Tg, Toughened Bismaleimide Composite Matrices for Structural Aerospace Components

In prepreg and resin transfer molding (RTM) applications for carbon fiber composites, the bismaleimide derivative of this diamine, when formulated with MDA, delivers cured resins with Tg values of 350–380 °C and fracture energies of 75–100 J/m² [3]. This provides a critical advantage over traditional BMI resins, which suffer from brittleness and microcracking. The absence of carcinogenic free amines further simplifies occupational health compliance and regulatory approval in commercial aircraft manufacturing [3].

Transparent, Colorless Polymer Substrates for Flexible Displays and Optical Waveguides

Polyamides incorporating the diphenylmethylene cardo linkage achieve a UV-Vis cutoff wavelength below 362 nm and high transmittance across the visible spectrum (400–700 nm) [4]. This optical clarity, combined with a low dielectric constant (3.37–3.87 at 100 kHz) and a low CTE (54–78 ppm/°C) [4], positions the monomer for use in colorless polyimide substrates for flexible OLED displays, where the incumbent yellow-tinted polyimides from ODA or MDA are unacceptable.

High-Surface-Area Gas Separation Membranes with Elevated Permeability-Selectivity Performance

Poly(amine-imide)s and polyimides containing tetraphenylmethane units exhibit intrinsic microporosity with BET surface areas of 78–290 m²/g [5]. Their gas transport properties approach the Robeson upper bound for O2/N2 and CO2/CH4, indicating an attractive balance between permeability and selectivity [5]. This performance is derived from the bulky pendant groups that frustrate chain packing and increase fractional free volume. Industrial membrane modules for natural gas sweetening (CO2/CH4 separation) and on-board inert gas generation (O2/N2) are the direct end-use targets.

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